- Preparation of phenyl alkyl (thio)ethers, Germany, , ,
Cas no 97-53-0 (Eugenol)
Eugenol is a naturally occurring phenolic compound derived from clove oil. Its key advantages lie in its antimicrobial properties and ability to act as a local anesthetic, making it suitable for use in dentistry and skincare applications where antibacterial efficacy is critical and pain management is essential.

Eugenol structure
商品名:Eugenol
Eugenol 化学的及び物理的性質
名前と識別子
-
- Eugenol
- SYNTHETIC CLOVE OIL
- PHENOL, 4-ALLYL-2-METHOXY
- 1,3,4-Eugenol
- 1-Allyl-4-hydroxy-3-methoxybenzene
- 1-Hydroxy-2-methoxy-4-allylbenzene
- 1-Hydroxy-2-methoxy-4-prop-2-enylbenzene
- 2-Hydroxy-5-allylanisole
- 2-Methoxy-1-hydroxy-4-allylbenzene
- 4-Allyl-2-methoxyphenol
- 4-Allyl-2-methoxyphenol Solution
- EUGENOL(AS)
- EUGENOL(P)
- 2-methoxy-4-(2-propen-1-yl)phenol
- 2-methoxy-4-(prop-2-en-1-yl)phenol
- 2-methoxy-4-allyl phenol
- 4-allylguaiacol
- Engenol
- FA 100
- FEMA 2467
- femano.2467
- p-Eugenol
- 1-Allyl-3-methoxy-4-hydroxybenzene
- Eugenol
- Eugenic acid
- Allylguaiacol
- Caryophyllic acid
- p-Allylguaiacol
- 2-Methoxy-4-prop-2-enylphenol
- 2-Methoxy-4-allylphenol
- Phenol, 2-methoxy-4-(2-propenyl)-
- 4-Allylcatechol-2-methyl ether
- Synthetic eugenol
- 2-Methoxy-4-(2-propenyl)phenol
- 4-Allyl-1-hydroxy-2-methoxybenzene
- 5-Allylguaiacol
- 1-Hydroxy-2-methoxy-4-prop-
- 2-Methoxy-4-(2-propen-1-yl)phenol (ACI)
- Phenol, 2-methoxy-4-(2-propenyl)- (9CI)
- Phenol, 4-allyl-2-methoxy- (8CI)
- 2-Methoxy-4-(2′-propenyl)phenol
- 2-Methoxy-4-[2-allyl]phenol
- 3-(3-Methoxy-4-hydroxyphenyl)propene
- 3-(4-Hydroxy-3-methoxyphenyl)-1-propene
- 4-Allenylguaiacol
- 4-Hydroxy-3-methoxyallylbenzene
- AQUI-S 20E
- Bioxeda
- Dentogum
- MeSH ID: D005054
- NSC 209525
- NSC 8895
- ConMedNP.474
- 2-Methoxy 4-allylphenol
- 4-Allyl 2-methoxyphenol
- MLSMR
- 4-Hydroxy-3-methoxy-1-allylbenzene
- 1-Allyl 4-hydroxy 3-methoxybenzene
- 1-Hydroxy-2-methoxy-4-propenylbenzene
- SMR000059114
- 2-Hydroxy 5-allylanisole
- MLS000028901
-
- MDL: MFCD00008654
- インチ: 1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
- InChIKey: RRAFCDWBNXTKKO-UHFFFAOYSA-N
- ほほえんだ: OC1C(OC)=CC(CC=C)=CC=1
- BRN: 1366759
計算された属性
- せいみつぶんしりょう: 164.08373g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 164.08373g/mol
- 単一同位体質量: 164.08373g/mol
- 水素結合トポロジー分子極性表面積: 29.5Ų
- 重原子数: 12
- 複雑さ: 145
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 164.20
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- におい: Odor of cloves
- Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)
- Stability Shelf Life: Darkens and thickens on exposure to air.
- Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
- Viscosity: 7.817 centipoise at 20 °C
- Surface Tension: 30.929 dynes/cm
- Dissociation Constants: pKa = 10.19 at 25 °C
- Taste: Spicy, pungent taste
- 色と性状: Oil
- 密度みつど: 1.067 g/mL at 25 °C(lit.)
- ゆうかいてん: −12-−10 °C (lit.)
- ふってん: 254 °C(lit.)
- フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >
- 屈折率: n20/D 1.541(lit.)
- ようかいど: 2.46g/l
- すいようせい: びようようせい
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 2.12930
- におい: Odor of cloves
- 屈折率: Index of refraction: 1.5405 at 20 °C/D
- FEMA: 2467
- ようかいせい: 水に微溶解し、エタノール、アセトン、酢酸エチル、エーテル、トリクロロメタンなどの有機溶媒に溶解する。
- じょうきあつ: 0.01 mm Hg at 68 °F ; 0.03 mm Hg at 77° F (NTP, 1992)
- マーカー: 3898
- かんど: Air Sensitive
- 濃度: 2000 μg/mL in methanol
Eugenol セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H315,H317,H319,H334,H335
- 警告文: P261,P280,P305+P351+P338,P342+P311
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/38-43
- セキュリティの説明: S26-S36-S24/25
- 福カードFコード:10-23
- RTECS番号:SJ4375000
-
危険物標識:
- ちょぞうじょうけん:−20°C
- どくせい:LD50 in rats, mice (mg/kg): 2680, 3000 orally (Hagan)
- リスク用語:R22; R38
- TSCA:Yes
Eugenol 税関データ
- 税関コード:29095090
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Eugenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16622-100.0g |
2-methoxy-4-(prop-2-en-1-yl)phenol |
97-53-0 | 95% | 100g |
$61.0 | 2023-04-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14332-100g |
Eugenol, 99% |
97-53-0 | 99% | 100g |
¥445.00 | 2023-03-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0232-25ML |
Eugenol |
97-53-0 | >99.0%(GC) | 25ml |
¥215.00 | 2024-04-15 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0481599343-25ml |
Eugenol |
97-53-0 | 99% | 25ml |
¥ 35.9 | 2024-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003432-500g |
Eugenol |
97-53-0 | 99% | 500g |
¥265 | 2024-07-19 | |
Enamine | EN300-16622-0.25g |
2-methoxy-4-(prop-2-en-1-yl)phenol |
97-53-0 | 95% | 0.25g |
$19.0 | 2023-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17276-100mg |
Eugenol |
97-53-0 | 98% | 100mg |
¥1669.00 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047540-500g |
Eugenol |
97-53-0 | 98% | 500g |
¥149.00 | 2024-04-23 | |
Enamine | EN300-16622-5.0g |
2-methoxy-4-(prop-2-en-1-yl)phenol |
97-53-0 | 95% | 5g |
$26.0 | 2023-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900001-100G |
Eugenol |
97-53-0 | Vetec | 100G |
191.56 | 2021-05-17 |
Eugenol 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Decane
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
1.2 Reagents: Sodium borohydride
リファレンス
- Deoxymercuration with nickel borideIndian Journal of Chemistry, 1989, (1989), 853-4,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium ; 90 min, 100 °C
リファレンス
- Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditionsMolecular Diversity, 2015, 19(3), 481-500,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Acetyl bromide Catalysts: Lithium bromide ; 6 h, 30 - 35 °C
1.2 Reagents: Methanol ; 0.75 - 4 h, rt
1.2 Reagents: Methanol ; 0.75 - 4 h, rt
リファレンス
- Process for the preparation of alcohol by dealkylation of alkyl ethers with acyl halide in the presence of a catalytic system, India, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , 1,1,3,3-Tetramethyldisiloxane , Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ; 5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
リファレンス
- Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional GroupsACS Catalysis, 2021, 11(21), 13337-13347,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Triethylamine , Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide , Toluene ; 30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ; pH 5
1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ; pH 5
リファレンス
- High-yielding cleavage of (aryloxy) acetatesEuropean Journal of Organic Chemistry, 2008, (2), 337-342,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
リファレンス
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
RSC Advances,
2023,
13(43),
30022-30039
,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; rt
リファレンス
- Preparation of eugenol, China, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Magnesium , Titanium chloride (TiCl3) Solvents: Tetrahydrofuran
リファレンス
- Selective deprotection of ethers by low-valent titanium: facile cleavage of propargyl ethersSynlett, 1993, (8), 581-2,
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Water Solvents: Methyl ethyl ketone ; 200 h, 20 °C
リファレンス
- Esterification study of acetoxysilane by alcohols and phenolsOrganosilicon Chemistry V: Molecules to Materials, 2003, (2003), 344-347,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane ; -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Methanol ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Selective O-deallylation of ortho-allyloxyanisolesSynlett, 2008, (13), 1957-1960,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Sodium tetrachloroaurate Solvents: Methanol ; 7 h, rt
リファレンス
- Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) DihydrateSynthesis, 2015, 47(1), 55-64,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Potassium iodide , Aluminum trichloride hexahydrate Solvents: Acetonitrile , Water ; 30 min, rt
1.2 4 h, 80 °C
1.2 4 h, 80 °C
リファレンス
- AlCl3.6H2O/KI/CH3CN/H2O. An efficient and versatile system for chemoselective C-O bond cleavage and formation of halides and carbonyl compounds from alcohols in hydrated mediaSynthetic Communications, 2006, 36(9), 1259-1264,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Silica , Oxygen ; 20 h, 20 °C; 10 h, 100 °C
リファレンス
- Silicone derivatives of fragrant, flavoring and medicinal substances, World Intellectual Property Organization, , ,
ごうせいかいろ 18
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Bismuth trichloride Solvents: Acetonitrile , Water ; 1 h, 50 °C
リファレンス
- Bismuth trichloride-mediated cleavage of phenolic methoxymethyl ethersSynthetic Communications, 2016, 46(7), 586-593,
ごうせいかいろ 20
はんのうじょうけん
1.1 Catalysts: Cupric nitrate , Cobalt dinitrate Solvents: Water ; rt → 75 °C; 75 °C → rt
1.2 Catalysts: Urea ; 12 h, 200 °C; 900 °C
1.3 Catalysts: Ethylenediaminetetraacetic acid , (+)-Tartaric acid
1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 16 °C
1.6 Reagents: Sodium chloride Solvents: Water ; 16 °C; 16 °C → 12 °C
1.7 2 h, 22 °C; 1 h, 27 °C
1.2 Catalysts: Urea ; 12 h, 200 °C; 900 °C
1.3 Catalysts: Ethylenediaminetetraacetic acid , (+)-Tartaric acid
1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 16 °C
1.6 Reagents: Sodium chloride Solvents: Water ; 16 °C; 16 °C → 12 °C
1.7 2 h, 22 °C; 1 h, 27 °C
リファレンス
- A method for synthesis of eugenol, China, , ,
Eugenol Raw materials
- Guaiacol
- (4-Allyl-2-methoxyphenoxy)acetic acid
- Isoeugenol
- Mercury, bromo[3-(4-hydroxy-3-methoxyphenyl)-2-methoxypropyl]-
- 1-(2-Ethoxyethoxy)-2-methoxy-4-(2-propen-1-yl)benzene
- 5-Allyl-2-hydroxy-3-methoxybenzoic acid
- Benzene, 2-methoxy-4-(2-propenyl)-1-(2-propenyloxy)-
- Silanediol, [2-methoxy-4-(2-propenyl)phenoxy]methyl-, diacetate
- Sulfate Lignin
- Silane, (1,1-dimethylethyl)[2-methoxy-4-(2-propenyl)phenoxy]dimethyl-
- Eugenol acetate
- BENZENE, 2-METHOXY-4-(2-PROPENYL)-1-(2-PROPYNYLOXY)-
- Eugenol
- 2,5-dihydrofuran-2,5-dione
- 4-allyl-2-methoxy-1-(methoxymethoxy)benzene
- 4-Allyl-1-(benzyloxy)-2-methoxybenzene
Eugenol Preparation Products
Eugenol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:97-53-0)Eugenol
注文番号:1690569
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:97-53-0)Eugenol
注文番号:sfd15970
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
(CAS:97-53-0)Eugenol
注文番号:JH107
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:97-53-0)Eugenol
注文番号:TB00741
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:56
価格 ($):price inquiry
Eugenol 関連文献
-
Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375
-
Duy Le,Chanatip Samart,Suwadee Kongparakul,Kotohiro Nomura RSC Adv. 2019 9 10245
-
3. Smart textiles in wound care: functionalization of cotton/PET blends with antimicrobial nanocapsulesFelice Quartinello,Claudia Tallian,Julia Auer,Herta Sch?n,Robert Vielnascher,Simone Weinberger,Karin Wieland,Anna M. Weihs,Alexandra Herrero-Rollett,Bernhard Lendl,Andreas H. Teuschl,Alessandro Pellis,Georg M. Guebitz J. Mater. Chem. B 2019 7 6592
-
Chien-Han Chen,Chia-Min Lin,Tzong-Yuan Juang,Mahdi M. Abu-Omar,Ching-Hsuan Lin Polym. Chem. 2019 10 3983
-
Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
-
Marta Pakie?a,Marcin Wojciechowski,Barbara Wagner,Ewa Bulska J. Anal. At. Spectrom. 2011 26 1539
-
Noor Fathima Anjum,Dhivya Shanmugarajan,Vasanth Kumar Shivaraju,Syed Faizan,Namburu Lalitha Naishima,B. R. Prashantha Kumar,Saleem Javid,Madhusudan N. Purohit RSC Adv. 2022 12 16966
-
Mohammad Mahboob Alam,Serag Eldin I. Elbehairi,Ali A. Shati,Rania A. Hussien,Mohammad Y. Alfaifi,Azizah M. Malebari,Mohammad Asad,Ahmed A. Elhenawy,Abdullah M. Asiri,Ali M. Mahzari,Reem F. Alshehri,Syed Nazreen New J. Chem. 2023 47 5021
-
Seshasailam Venkateswaran,Orlando David Henrique Dos Santos,Emma Scholefield,Annamaria Lilienkampf,Peter J. Gwynne,David G. Swann,Kevin Dhaliwal,Maurice P. Gallagher,Mark Bradley J. Mater. Chem. B 2016 4 5405
-
Anees Ahmed Khalil,Ubaid ur Rahman,Moazzam Rafiq Khan,Amna Sahar,Tariq Mehmood,Muneeb Khan RSC Adv. 2017 7 32669
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
(CAS:97-53-0)Eugenol

清らかである:98.00%
はかる:200kg
価格 ($):問い合わせ
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:97-53-0)Eugenol

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ